2-Bromo-5,6-dimethoxy-indan-1-one

Overview

Description

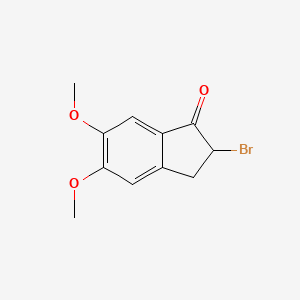

2-Bromo-5,6-dimethoxy-indan-1-one is a chemical compound belonging to the indanone family, characterized by a bromine atom at the 2-position and two methoxy groups at the 5 and 6 positions on the indanone ring system.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Bromo-5,6-dimethoxy-indan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to participate in regioselective bromination reactions under acidic and basic conditions . The compound’s interactions with enzymes such as bromoperoxidases facilitate the incorporation of bromine atoms into organic molecules, thereby modifying their biochemical properties

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy . These effects highlight the compound’s potential as a tool for studying cellular processes and developing therapeutic agents.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor or activator of various enzymes, depending on the context of the reaction . The compound’s bromine atom plays a crucial role in these interactions, facilitating the formation of covalent bonds with target biomolecules . This mechanism of action is essential for understanding how the compound influences biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression . At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can influence metabolic flux and alter the levels of specific metabolites within cells

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is important for predicting the compound’s bioavailability and efficacy in biochemical applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding how the compound exerts its effects at the cellular level and for designing targeted therapeutic strategies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,6-dimethoxy-indan-1-one typically involves the bromination of 5,6-dimethoxyindan-1-one. This can be achieved using bromine (Br₂) under acidic or basic conditions. For instance, bromination in acetic acid at room temperature yields the desired compound . Alternatively, the reaction can be carried out in the presence of potassium hydroxide (KOH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) at approximately 0°C, which also produces the monobrominated product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The choice of brominating agents and solvents is crucial to achieving efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,6-dimethoxy-indan-1-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions

Bromination: Bromine (Br₂) in acetic acid or in the presence of bases like KOH, K₂CO₃, or Cs₂CO₃.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Coupling: Palladium catalysts and appropriate ligands for Suzuki or Sonogashira couplings.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted indanone derivatives can be formed.

Coupling Products: Formation of biaryl or alkyne-linked products through cross-coupling reactions.

Scientific Research Applications

2-Bromo-5,6-dimethoxy-indan-1-one has several scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

Material Science:

Comparison with Similar Compounds

Similar Compounds

5,6-Dimethoxyindan-1-one: Lacks the bromine atom, making it less reactive in substitution reactions.

2-Bromo-5,6-dihydroxyindan-1-one: Contains hydroxyl groups instead of methoxy groups, altering its reactivity and solubility.

2,4-Dibromo-5,6-dimethoxyindan-1-one: Has an additional bromine atom, increasing its electrophilicity and potential for further functionalization.

Uniqueness

2-Bromo-5,6-dimethoxy-indan-1-one is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. The presence of both bromine and methoxy groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .

Biological Activity

2-Bromo-5,6-dimethoxy-indan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic potentials of this compound, supported by various studies and data.

Overview and Synthesis

This compound is an indanone derivative that has been synthesized through several methods. One notable approach involves the condensation of 2-bromo-5,6-dimethoxyphenol with appropriate reagents under basic conditions, yielding the desired indanone structure. The synthesis can be optimized for yield and purity using various catalysts and solvents.

Inhibition of Enzymes

Research indicates that this compound exhibits potent inhibitory activity against acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. In a study conducted by Rong Sheng et al., the compound was tested alongside various aminoalkyl phenols, demonstrating effective inhibition of AChE with an IC50 value comparable to established inhibitors .

Antioxidant Properties

The compound has also shown promising antioxidant properties. In vitro studies suggest that this compound can scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases. This activity is crucial for developing therapeutic agents aimed at conditions like cancer and cardiovascular diseases.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies have demonstrated that it possesses significant activity against a range of bacterial strains. The mechanism appears to involve disrupting bacterial cell wall synthesis, which highlights its potential as a lead compound for antibiotic development.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Acetylcholinesterase Inhibition : The compound binds to the active site of AChE, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.

- Antioxidant Mechanism : It likely donates electrons to free radicals, thereby neutralizing them and reducing cellular damage.

- Antimicrobial Action : The structural features of the indanone scaffold may facilitate interactions with bacterial enzymes involved in cell wall biosynthesis.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Neuroprotection : A study demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress in vitro. The findings suggest its utility in developing neuroprotective agents for Alzheimer's disease treatment.

- Anticancer Activity : Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in these cells presents a promising avenue for cancer therapy.

Data Summary

Properties

IUPAC Name |

2-bromo-5,6-dimethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-14-9-4-6-3-8(12)11(13)7(6)5-10(9)15-2/h4-5,8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPWDODUFKPVMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448533 | |

| Record name | 2-Bromo-5,6-dimethoxy-indan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2747-08-2 | |

| Record name | 2-Bromo-5,6-dimethoxy-indan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.